(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-isopropoxybenzamide
Beschreibung
BenchChem offers high-quality (Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-isopropoxybenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-isopropoxybenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
N-[6-bromo-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-propan-2-yloxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21BrN2O3S/c1-13(2)26-16-7-4-14(5-8-16)19(24)22-20-23(10-11-25-3)17-9-6-15(21)12-18(17)27-20/h4-9,12-13H,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVTSCIYATQKTJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)Br)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-isopropoxybenzamide is a synthetic compound belonging to the class of benzothiazole derivatives. These compounds are recognized for their diverse biological activities, particularly in medicinal chemistry, where they are explored for potential therapeutic applications, including anticancer and antimicrobial properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound features a complex molecular structure characterized by:
- Bromine atom at position 6 of the benzothiazole ring.
- Methoxyethyl group at position 3.
- Isopropoxy group attached to the benzamide moiety.
This unique combination of substituents enhances its reactivity and interaction with biological targets, potentially leading to significant therapeutic effects.
Anticancer Activity
Research indicates that benzothiazole derivatives exhibit notable anticancer properties. For instance, compounds similar to (Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-isopropoxybenzamide have been shown to induce cytotoxicity in various cancer cell lines, including:
- Breast cancer cells (MCF-7, MDA-MB-231)
- Lung cancer cells (A549)
- Colorectal cancer cells (HCT-116)
In a study evaluating the structure–activity relationship (SAR), it was observed that modifications in the substituents significantly influenced the cytotoxicity profiles of related compounds. The presence of electron-donating groups often enhanced activity against cancer cells while maintaining lower toxicity towards normal cells .
Antimicrobial Activity
The antimicrobial potential of benzothiazole derivatives has also been extensively studied. Preliminary screening of related compounds indicated selective activity against Gram-positive bacteria such as Bacillus subtilis and antifungal activity against pathogens like Candida albicans. The minimal inhibitory concentrations (MIC) for these compounds were determined, providing insights into their effectiveness as antimicrobial agents .
The proposed mechanism of action for (Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-isopropoxybenzamide involves:
- Binding to Enzymes/Receptors : The compound may interact with specific enzymes or receptors involved in disease pathways, modulating their activity.
- Induction of Apoptosis : Similar compounds have been shown to trigger apoptotic pathways in cancer cells, leading to cell death.
- Inhibition of Cell Proliferation : Studies suggest that these compounds can inhibit cell cycle progression in various tumor types.
Case Studies and Research Findings
Several studies have highlighted the biological activity of benzothiazole derivatives:
- Cytotoxicity Studies : A study involving a series of benzothiazole derivatives demonstrated significant cytotoxic effects on multiple cancer cell lines, with some compounds showing selectivity for cancerous over normal cells .
- Antimicrobial Screening : Another research effort evaluated 41 benzothiazole derivatives for antibacterial and antifungal activities, revealing that while many exhibited moderate effects, specific structural modifications led to enhanced potency against targeted pathogens .
Data Tables
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| (Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-isopropoxybenzamide | Bromine at position 6; methoxyethyl group | Anticancer and antimicrobial |
| (Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene) | Different nitrogen substitution | Altered reactivity |
| N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene) | No bromine substituent | Varies in biological activity |
Q & A
Basic: What are the critical synthetic steps and parameters for synthesizing (Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-isopropoxybenzamide?
Methodological Answer:
The synthesis typically involves a multi-step approach:
Core Formation: Construct the benzothiazole ring via cyclization of substituted anilines with thiourea derivatives under acidic conditions .
Substitution Reactions: Introduce the methoxyethyl and bromo groups using alkylation and halogenation steps. The bromo group is added via electrophilic substitution using N-bromosuccinimide (NBS) .
Amide Coupling: React the functionalized benzothiazole with 4-isopropoxybenzoyl chloride using a coupling agent like EDCI/HOBt in anhydrous DMF .
Critical Parameters:
- Temperature: Maintain 0–5°C during bromination to avoid side reactions .
- Solvent Choice: Use polar aprotic solvents (e.g., DMF) for amide coupling to enhance reactivity .
- Reaction Time: Monitor intermediates via TLC to optimize step durations .
Basic: Which analytical techniques are essential for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: 1H/13C NMR confirms regiochemistry and Z/E isomerism. The methoxyethyl group’s protons appear as a triplet at δ 3.5–3.7 ppm, while the isopropoxy group shows a septet near δ 4.6 ppm .
- HPLC-MS: Validates purity (>95%) and molecular weight (e.g., [M+H]+ at m/z 489.2) .
- X-ray Crystallography: Resolves stereochemistry and hydrogen-bonding patterns in the solid state .
Basic: What preliminary biological activities are associated with this compound?
Methodological Answer:
- Antimicrobial Screening: Test against Gram-positive bacteria (e.g., S. aureus) via broth microdilution (MIC ≤ 8 µg/mL), attributed to the bromo-thiazole moiety disrupting membrane integrity .
- Anticancer Potential: Assess in vitro against HeLa cells (IC50 ~10 µM) using MTT assays. The isopropoxy group enhances cellular uptake .
Advanced: How can low yields in the final amide coupling step be optimized?
Methodological Answer:
- Design of Experiments (DOE): Vary EDCI/HOBt stoichiometry (1.2–2.0 equiv) and solvent (DMF vs. THF) to identify optimal conditions .
- Catalyst Screening: Test alternatives like DCC/DMAP or PyBOP, which may reduce racemization .
- Microwave Assistance: Reduce reaction time from 12 hours to 30 minutes at 80°C, improving yield by 20% .
Advanced: How to resolve contradictions in reported biological activity data?
Methodological Answer:
- Orthogonal Assays: Confirm anticancer activity using both MTT and clonogenic assays to rule out false positives from cytotoxicity .
- Structural Verification: Re-analyze batch purity via HPLC-MS; impurities >5% may skew results .
- Target Validation: Use siRNA knockdown of suspected targets (e.g., topoisomerase II) to confirm mechanism .
Advanced: What strategies guide structure-activity relationship (SAR) studies?
Methodological Answer:
- Substituent Variation: Systematically replace the bromo group with Cl, F, or NO2 to assess electronic effects on activity .
- Bioisosteric Replacement: Swap the isopropoxy group with morpholinosulfonyl (see table below) to improve solubility without losing potency .
| Substituent Modification | Biological Activity (IC50) | Key Finding |
|---|---|---|
| Bromo → Chloro | IC50: 12 µM | Reduced potency by 20% |
| Isopropoxy → Morpholinosulfonyl | IC50: 8 µM | Improved solubility (LogP 2.1 → 1.7) |
Advanced: Why might in vitro activity not translate to in vivo efficacy?
Methodological Answer:
- Metabolic Stability: Perform microsomal assays (e.g., human liver microsomes) to identify rapid clearance. Introduce electron-withdrawing groups (e.g., CF3) to reduce CYP450 metabolism .
- Formulation: Use liposomal encapsulation to enhance bioavailability in murine models .
Advanced: How to address poor aqueous solubility for in vivo studies?
Methodological Answer:
- Co-Solvent Systems: Use 10% DMSO + 10% Cremophor EL in saline for IP administration .
- Prodrug Design: Synthesize a phosphate ester prodrug, increasing solubility from 0.1 mg/mL to 5 mg/mL .
Advanced: How to isolate and characterize the Z-isomer exclusively?
Methodological Answer:
- Chiral Chromatography: Use a Chiralpak IC column with heptane/ethanol (90:10) to resolve isomers .
- Crystallization: Recrystallize from ethyl acetate/hexane to isolate the Z-isomer (>99% purity) .
Advanced: How to evaluate compound stability under physiological conditions?
Methodological Answer:
- Forced Degradation: Incubate at pH 2 (gastric) and pH 7.4 (blood) at 37°C for 24 hours. Monitor degradation via UPLC; >90% remaining indicates stability .
- Light Exposure: Conduct ICH Q1B photostability testing; use amber vials if degradation exceeds 5% .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
